3-(phenylsulfanyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Description
Properties
IUPAC Name |
3-phenylsulfanyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-25-15-11-13(12-16(26-2)18(15)27-3)19-22-23-20(28-19)21-17(24)9-10-29-14-7-5-4-6-8-14/h4-8,11-12H,9-10H2,1-3H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNDQRQGSYDFDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylsulfanyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with hydrazine hydrate to yield the hydrazide. The hydrazide undergoes cyclization with carbon disulfide to form the oxadiazole ring. Finally, the phenylsulfanyl group is introduced through a nucleophilic substitution reaction with phenylthiol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(phenylsulfanyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenylsulfanyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(phenylsulfanyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a probe for biological pathways.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-(phenylsulfanyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets. For instance, it may bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells . The trimethoxyphenyl group is crucial for its binding affinity and specificity, while the oxadiazole ring enhances its stability and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues and their properties:
Key Observations:
Impact of Substitutions on Lipophilicity: The 3,4,5-trimethoxyphenyl group in the target compound increases lipophilicity compared to analogues with methyl (7c, ) or nitrophenyl (8h, ) groups. This enhances membrane permeability, critical for intracellular targeting . Sulfanyl vs.
Biological Activity Trends :
- Acetamide derivatives (e.g., ) show shorter metabolic half-lives due to reduced chain length, whereas the target’s propanamide may improve stability .
- Thiazolylmethyl-substituted compounds () lack the trimethoxyphenyl group, likely reducing cytotoxicity compared to the target .
Synthetic Flexibility: The oxadiazole core allows modular substitution, enabling rapid generation of analogues with varying electronic (e.g., nitro, amino) and steric (e.g., methyl, ethyl) profiles .
Biological Activity
The compound 3-(phenylsulfanyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure characterized by:
- A propanamide backbone.
- A phenylsulfanyl group.
- A 1,3,4-oxadiazole moiety substituted with a 3,4,5-trimethoxyphenyl group.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily focusing on its anticancer , antimicrobial , and anti-inflammatory properties.
Anticancer Activity
Recent studies have highlighted the potential of similar compounds in inducing apoptosis in cancer cells. For instance:
- Cytotoxicity Studies : Compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines (e.g., MCF7 and HepG2) through mechanisms such as G2/M phase arrest and caspase activation .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | MCF7 | 0.16 | G2/M arrest |
| 5b | HepG2 | 0.32 | Caspase activation |
Anti-inflammatory Effects
Preliminary investigations into the anti-inflammatory properties of compounds with oxadiazole groups indicate that they may modulate inflammatory pathways. This suggests that this compound could exhibit similar effects.
The biological activity of this compound can be attributed to several mechanisms:
- Microtubule Disruption : Similar compounds have been shown to bind to tubulin and inhibit microtubule polymerization . This disruption can lead to cell cycle arrest and apoptosis in cancer cells.
- Caspase Activation : Induction of caspase pathways is a common mechanism for promoting apoptosis in cancer cells .
- Antibacterial Mechanisms : By inhibiting bacterial protein synthesis, the compound may exhibit bacteriostatic or bactericidal effects against certain pathogens .
Case Studies and Research Findings
A notable study investigated the cytotoxic effects of derivatives related to the target compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
